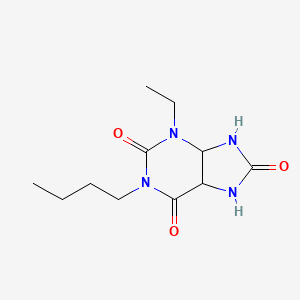

1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione

Beschreibung

1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a modified purine-2,6-dione derivative characterized by its substituted alkyl chains (butyl and ethyl groups at the 1- and 3-positions, respectively) and an 8-hydroxy functional group. The hydroxyl group at position 8 distinguishes it from many analogs, which often feature thiol or other substituents at this position .

Eigenschaften

Molekularformel |

C11H18N4O3 |

|---|---|

Molekulargewicht |

254.29 g/mol |

IUPAC-Name |

1-butyl-3-ethyl-4,5,7,9-tetrahydropurine-2,6,8-trione |

InChI |

InChI=1S/C11H18N4O3/c1-3-5-6-15-9(16)7-8(13-10(17)12-7)14(4-2)11(15)18/h7-8H,3-6H2,1-2H3,(H2,12,13,17) |

InChI-Schlüssel |

RCDWSMRVDGNVAD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C(=O)C2C(NC(=O)N2)N(C1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purin-2,6-dion umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Alkylierung eines Purinderivats mit Butyl- und Ethylhalogeniden unter basischen Bedingungen. Die Hydroxygruppe kann durch selektive Hydroxylierungsreaktionen unter Verwendung von Oxidationsmitteln eingeführt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Katalysatoren und kontrollierten Reaktionsumgebungen, um die gewünschten Transformationen effizient zu ermöglichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxygruppe zu entfernen oder den Oxidationszustand des Purin-Kerns zu verändern.

Substitution: Die Butyl- und Ethylgruppen können durch nucleophile Substitutionsreaktionen durch andere Alkyl- oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Alkylhalogenide, Amine, Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt die Oxidation der Hydroxygruppe zu einem Keton, während die nucleophile Substitution verschiedene funktionelle Gruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Purinen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purin-2,6-dion beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die Funktion des Enzyms verändert wird. Sie kann auch mit Rezeptoren interagieren, deren Aktivität modulieren und zelluläre Signalwege beeinflussen.

Ähnliche Verbindungen:

Koffein: Ein bekanntes Purinderivat mit stimulierenden Eigenschaften.

Theobromin: Ein weiteres Purinderivat, das in Kakao vorkommt, mit milden stimulierenden Wirkungen.

Xanthin: Ein Vorläufer von Koffein und Theobromin, beteiligt an verschiedenen Stoffwechselprozessen.

Einzigartigkeit: 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purin-2,6-dion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Purine-2,6-dione derivatives exhibit structural diversity based on substituent patterns at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Comparison of Purine-2,6-Dione Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | Bioactivity (IC₅₀ or Equivalent) | Solubility/Stability |

|---|---|---|---|---|

| Target Compound | 1-butyl, 3-ethyl, 8-hydroxy | 8-OH, alkyl chains | Not reported in evidence | Likely polar (due to -OH) |

| 3-Ethyl-8-mercapto-1-isobutyl (Compound 12, [1]) | 1-isobutyl, 3-ethyl, 8-mercapto | 8-SH, branched alkyl | Not tested | Lipophilic (SH group) |

| ETC-159 (PORCN inhibitor, [4]) | 1,3-dimethyl, 7-glycyl-linked pyridazin | Glycyl-pyridazin moiety | Potent Wnt inhibitor (nM range) | Soluble in DMSO |

| CK2 Inhibitor (Compound from [3]) | 3-methyl, 7-phenoxypropyl, 8-hydrazine | Hydrazine-yl, phenoxypropyl | IC₅₀ = 8.5 µM (CK2 inhibition) | Likely DMSO-soluble |

Key Observations :

ETC-159’s glycyl-pyridazin substituent at position 7 is critical for its PORCN inhibition, suggesting that bulky or aromatic groups at this position enhance target specificity . The CK2 inhibitor () demonstrates that hydrazine-yl substituents at position 8 can confer moderate enzyme inhibition, though less potent than ETC-159’s design .

Solubility and Stability :

- The target compound’s 8-hydroxy group likely increases hydrophilicity compared to 8-mercapto analogs (e.g., Compound 12), which may improve aqueous solubility but reduce membrane permeability .

- ETC-159’s DMSO solubility aligns with its use in biochemical assays, while the target compound’s solubility profile remains uncharacterized in the provided evidence .

Synthetic Flexibility :

- Compounds in share a common synthetic route (nucleophilic substitution), indicating that alkylation at the 1- and 3-positions is feasible for generating diverse analogs. However, introducing hydroxy groups (as in the target compound) may require additional oxidation or protection steps .

Biologische Aktivität

1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological properties, including effects on neurotransmitter systems and inhibition of specific enzymes. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound can inhibit various enzymes involved in neurotransmitter metabolism. For example:

- Monoamine Oxidase (MAO) : Compounds with similar structures have shown significant inhibitory activity against MAO-B, an enzyme associated with the metabolism of dopamine. Inhibitory concentrations (IC50) in the nanomolar range have been reported for certain derivatives .

2. Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are crucial for regulating intracellular levels of cyclic nucleotides. 1-butyl-3-ethyl derivatives have demonstrated potential as dual inhibitors of PDE4B1 and PDE10A, with IC50 values indicating effective inhibition in the low micromolar range .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. While some derivatives showed lower antioxidant activity compared to standard antioxidants like quercetin, certain modifications in the structure enhanced their activity .

Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, 1-butyl-3-ethyl derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death in models of neurodegeneration .

Study 2: Behavioral Studies in Animal Models

Behavioral studies using rodent models have shown that administration of this compound can improve cognitive functions and reduce anxiety-like behaviors. These findings suggest potential applications in treating neurodegenerative diseases and mood disorders .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.